
trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride: is a chemical compound with the molecular formula C9H17NO2.ClH. It is a hydrochloride salt form of trans-4-(dimethylamino)cyclohexanecarboxylic acid, which is a derivative of cyclohexanecarboxylic acid with a dimethylamino group at the 4-position. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclohexanecarboxylic acid as the starting material.
Dimethylation Reaction: The cyclohexanecarboxylic acid undergoes a dimethylation reaction to introduce the dimethylamino group at the 4-position.
Hydrochloride Formation: The resulting trans-4-(dimethylamino)cyclohexanecarboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Production: The compound is often produced in batch processes in chemical manufacturing facilities.
Purification: Purification steps, such as recrystallization, are employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with different functional groups.
Mechanism of Action
Target of Action
Trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride, also known as tranexamic acid, primarily targets plasminogen , a protein involved in the breakdown of blood clots .
Mode of Action
Tranexamic acid acts as an antifibrinolytic agent . It inhibits the activation of plasminogen to plasmin, a molecule responsible for the degradation of fibrin, a protein that forms the framework of blood clots . By inhibiting plasmin, tranexamic acid prevents the breakdown of fibrin and thus stabilizes blood clots .
Biochemical Pathways
The primary biochemical pathway affected by tranexamic acid is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, tranexamic acid prevents the degradation of fibrin, thereby inhibiting fibrinolysis and promoting blood clot stability .
Pharmacokinetics
It is known to be soluble in water , which suggests it could be readily absorbed and distributed in the body
Result of Action
The primary result of tranexamic acid’s action is the stabilization of blood clots . This makes it effective in treating various hemorrhagic diseases and abnormal bleeding during operations .
Action Environment
The action of tranexamic acid can be influenced by various environmental factors. For instance, its solubility in water suggests that hydration levels could potentially impact its bioavailability and efficacy. Additionally, its stability may be affected by storage conditions . It is recommended to store it in a cool, dry, and well-ventilated condition .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research. Biology: It is used in biological studies to investigate enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
cis-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride: The cis isomer of the compound.
trans-4-(Aminomethyl)cyclohexanecarboxylic acid: A related compound with an aminomethyl group instead of a dimethylamino group.
Uniqueness: trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride is unique in its specific structural arrangement and the presence of the dimethylamino group, which influences its chemical properties and biological activity.
Properties
IUPAC Name |
4-(dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-10(2)8-5-3-7(4-6-8)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMKZNQQFRLCRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2799570.png)
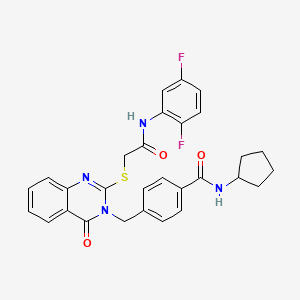
![1-(3,4-dimethylphenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2799573.png)
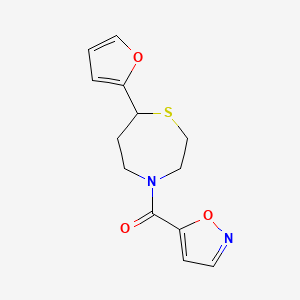
![3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid)](/img/structure/B2799579.png)
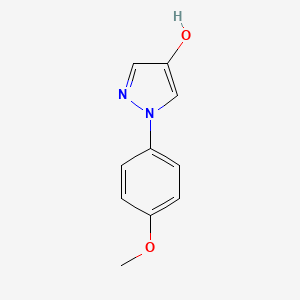
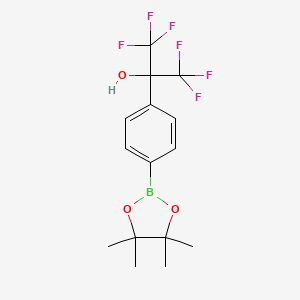
![Methyl 2-(4-(tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2799584.png)
![3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B2799586.png)
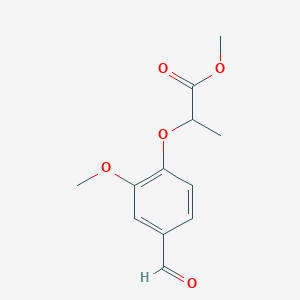
![methyl 4-(2,5-dioxo-6-phenethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2799589.png)
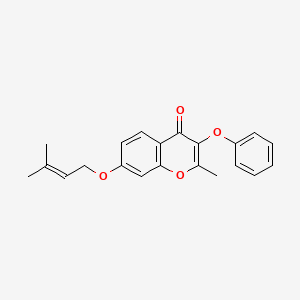
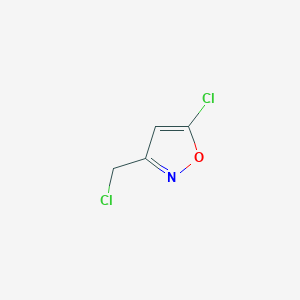
![N-Prop-2-ynyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]but-2-yn-1-amine](/img/structure/B2799592.png)
